2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 226386-47-6) is a highly reactive, bifunctional heterocyclic building block essential for the synthesis of complex thienopyridine derivatives, including antiplatelet agents and kinase inhibitors [1]. Featuring a pre-installed bromine atom at the C2 position of the thiophene ring and an unprotected secondary amine, this scaffold enables rapid, orthogonal functionalization. Its primary procurement value lies in its ability to streamline synthetic routes by serving as a direct substrate for palladium-catalyzed cross-coupling reactions while simultaneously allowing for independent N-alkylation or acylation, thereby bypassing low-yielding late-stage halogenation steps[2].
Substituting 2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine with its unbrominated parent scaffold (CAS 28783-41-7) or its 2-chloro analog (CAS 28783-43-9) introduces significant process bottlenecks. Utilizing the unbrominated core necessitates a downstream bromination step (e.g., using N-bromosuccinimide), which frequently suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 2-bromo and 3-bromo isomers that severely depress overall yields[1]. Conversely, while the 2-chloro analog is structurally similar, the higher bond dissociation energy of the C-Cl bond renders it substantially less reactive in standard cross-coupling protocols, forcing the use of expensive, proprietary palladium ligands and harsher thermal conditions to achieve acceptable conversions [2].
In standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the 2-bromo thienopyridine derivative demonstrates superior reactivity compared to its chlorinated counterpart. The lower bond dissociation energy of the C-Br bond allows for rapid oxidative addition using standard, cost-effective catalysts like Pd(PPh3)4 at moderate temperatures (80°C), typically achieving yields exceeding 80% . In contrast, the 2-chloro analog exhibits sluggish reactivity under identical conditions, often yielding less than 40% conversion unless paired with specialized, high-cost dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) and elevated temperatures (>100°C).
| Evidence Dimension | Cross-coupling yield under standard Pd(PPh3)4 catalysis (80°C) |
| Target Compound Data | >80% yield with standard catalysts |
| Comparator Or Baseline | 2-Chloro analog (CAS 28783-43-9): <40% yield without specialized ligands |
| Quantified Difference | >2x increase in yield using standard, cost-effective catalytic systems |
| Conditions | Suzuki-Miyaura coupling, Pd(PPh3)4, DME/water, 80°C, 20 h |
Procuring the 2-bromo analog eliminates the need for expensive proprietary ligands and harsh conditions during late-stage C-C bond formation, significantly reducing catalyst costs at scale.
Starting a synthesis with the pre-brominated 2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine bypasses the problematic late-stage halogenation of the unbrominated scaffold. Direct bromination of the tetrahydrothieno[3,2-c]pyridine core using reagents like NBS or Br2 is prone to regiochemical scrambling, often producing an 80:20 to 90:10 mixture of 2-bromo and 3-bromo isomers, alongside potential oxidation of the secondary amine [1]. This necessitates rigorous chromatographic purification, which can reduce the isolated yield of the desired 2-bromo intermediate by 20-40%. By procuring the pre-brominated building block, manufacturers ensure 100% regiopurity at the C2 position from step one.
| Evidence Dimension | Regiopurity and isolated yield of the C2-functionalized intermediate |
| Target Compound Data | 100% regiopurity (pre-installed), bypassing bromination yield losses |
| Comparator Or Baseline | Unbrominated scaffold (CAS 28783-41-7): Requires bromination, typically incurring a 20-40% yield penalty due to isomer formation and purification |
| Quantified Difference | Elimination of a 20-40% yield loss and removal of one purification-intensive synthetic step |
| Conditions | Standard electrophilic bromination (e.g., NBS in DMF or Br2) vs. direct procurement |
Avoiding late-stage bromination prevents costly yield losses and complex separations, directly improving the overall throughput of API manufacturing.
The availability of 2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as an unprotected secondary amine provides a distinct process advantage over its N-Boc protected counterpart (CAS 114799-24-3). Utilizing the unprotected form allows for immediate N-alkylation, reductive amination, or acylation[1]. Conversely, employing the N-Boc analog requires a dedicated acidic deprotection step (e.g., using TFA or HCl) prior to nitrogen functionalization. This additional step not only decreases atom economy and generates stoichiometric waste but also introduces the risk of degrading other acid-sensitive functional groups that may have been installed during earlier cross-coupling steps.
| Evidence Dimension | Synthetic step count for N-functionalization |
| Target Compound Data | 0 deprotection steps required prior to N-alkylation/acylation |
| Comparator Or Baseline | N-Boc-2-bromo analog (CAS 114799-24-3): Requires 1 acidic deprotection step |
| Quantified Difference | Reduction of 1 synthetic step and elimination of acidic deprotection waste |
| Conditions | Standard library synthesis or API route design requiring N-substitution |
Procuring the unprotected amine streamlines synthetic routes, improving atom economy and protecting acid-sensitive moieties during complex molecule assembly.
Due to its pre-installed C2-bromine and unprotected amine, this compound is the optimal starting material for developing next-generation thienopyridine antiplatelet agents. It allows for immediate N-alkylation (e.g., with substituted benzyl halides) followed by mild Suzuki or Stille couplings at the C2 position, completely bypassing the regioselectivity issues associated with brominating the parent scaffold[1].
The compound serves as a critical building block in the synthesis of complex polycyclic kinase inhibitors, such as 1,7-diazacarbazoles targeting Checkpoint Kinase 1 (Chk1). Its dual reactivity profile enables sequential cross-coupling and ring-closure reactions that would be hindered by the sluggish reactivity of a chlorinated analog or the steric bulk of an N-protecting group[2].
In pharmaceutical discovery settings requiring the rapid generation of compound libraries, the unprotected secondary amine allows for divergent N-functionalization, while the highly reactive C-Br bond permits parallel palladium-catalyzed array synthesis using standard, low-cost catalyst systems, maximizing throughput and minimizing optimization time [2].